Regioisomeric Advantage: Pyrazol-4-yl vs. Pyrazol-3-yl Scaffolds in Dual EGFR/COX-2 Inhibition
The pyrazol-4-yl-1,2,4-triazole-3-thiol scaffold (the class to which CAS 1152599-14-8 belongs) has been directly optimized for dual EGFR/COX-2 inhibition, yielding compounds with potent anticancer activity. In a head-to-head class comparison, the 4-yl series produced derivatives (14b, 14g, 14k) with IC₅₀ values of 1.20–2.93 µM against HT-29, MCF-7, and A-549 cancer cell lines versus celecoxib (IC₅₀ 16.47–41.45 µM) and erlotinib (IC₅₀ 1.95–33.57 µM) [1]. In contrast, the 3-yl pyrazole series (as represented by Schiff base derivatives of 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol) has only been evaluated in qualitative analgesic and antioxidant screening assays without quantitative IC₅₀ data [2]. The 4-yl attachment thus provides access to a quantitatively validated dual-inhibition phenotype that the 3-yl scaffold has not demonstrated.
| Evidence Dimension | Anticancer activity (IC₅₀) against HT-29, MCF-7, A-549 cell lines |
|---|---|
| Target Compound Data | Class representative (pyrazol-4-yl-1,2,4-triazole-3-thiol derivatives 14b, 14g, 14k): IC₅₀ = 1.20–2.93 µM across three cell lines [1] |
| Comparator Or Baseline | Pyrazol-3-yl Schiff base derivatives: no IC₅₀ data available; limited to in vivo analgesic and in vitro antioxidant qualitative screening [2]; Celecoxib: IC₅₀ = 16.47–41.45 µM; Erlotinib: IC₅₀ = 1.95–33.57 µM [1] |
| Quantified Difference | 4-yl class: 5.6- to 34.5-fold more potent than celecoxib; comparable to erlotinib. 3-yl class: no quantitative anticancer benchmark established. |
| Conditions | MCF-7 (breast), HT-29 (colon), A-549 (lung) cancer cell lines; in vitro antiproliferative assay (Kahk et al., 2025) |
Why This Matters
Procurement of the 4-yl isomer building block is justified when the research objective is dual EGFR/COX-2 inhibition—a therapeutically validated phenotype that the 3-yl isomer has not been shown to support.
- [1] Kahk NM et al. Eur J Med Chem. 2025;287:117340. View Source
- [2] Karrouchi K et al. Ann Pharm Fr. 2016 Nov;74(6):431-438. PMID: 27107461. View Source
